molecular formula C11H19ClN4O2 B1402606 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride CAS No. 1452548-10-5

5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride

Cat. No.: B1402606
CAS No.: 1452548-10-5
M. Wt: 274.75 g/mol
InChI Key: XEZIIIQZDSMPFX-UHFFFAOYSA-N
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Description

5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride is a heterocyclic organic compound featuring a pyrazole core linked to a piperidine moiety via a carboxylic acid amide bridge. The (2-hydroxy-ethyl)-amide substituent and hydrochloride salt enhance solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-5-piperidin-2-yl-1H-pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.ClH/c16-6-5-13-11(17)10-7-9(14-15-10)8-3-1-2-4-12-8;/h7-8,12,16H,1-6H2,(H,13,17)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZIIIQZDSMPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=NN2)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride is a compound of considerable interest due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the piperidine moiety is significant for its biological activity.

Biological Activity Overview

5-Piperidin-2-yl-2H-pyrazole derivatives have shown a spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to 5-Piperidin-2-yl-2H-pyrazole have shown effectiveness against E. coli and S. aureus .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX-1 and COX-2 has been linked to reduced inflammation in animal models .
  • Anticancer Properties : Research indicates that pyrazole compounds can inhibit the growth of several cancer cell lines. Notably, derivatives have shown activity against breast cancer (MDA-MB-231) and lung cancer cells .

The mechanisms by which 5-Piperidin-2-yl-2H-pyrazole exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as monoamine oxidase (MAO) and COX, which play roles in neurotransmitter metabolism and inflammation, respectively .
  • Cell Proliferation Inhibition : It has been observed to induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to 5-Piperidin-2-yl-2H-pyrazole:

  • Antimicrobial Efficacy :
    • A study tested various pyrazole compounds against E. coli and S. aureus, revealing that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Assessment :
    • In an experimental model using carrageenan-induced edema in rats, pyrazole derivatives demonstrated significant reductions in paw swelling, indicating strong anti-inflammatory effects comparable to indomethacin .
  • Anticancer Activity :
    • A series of pyrazole analogs were synthesized and evaluated for their anticancer properties against multiple cell lines. One derivative exhibited an IC50 value of 6.25 µM against colon carcinoma cells, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityModel/AssayResultReference
AntimicrobialE. coli, S. aureusMIC comparable to antibiotics
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in swelling
AnticancerColon carcinoma HCT116IC50 = 6.25 µM

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid derivatives, as selective androgen receptor modulators (SARMs). These compounds exhibit promising activity against androgen receptor-dependent cancers, such as prostate cancer. The mechanism involves antagonism of the androgen receptor, which is crucial for the proliferation of certain cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives have been investigated for their anti-inflammatory effects. Research indicates that compounds with a pyrazole core can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Some studies suggest that pyrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neuroinflammatory responses and oxidative stress pathways .

Agrochemical Development

Pyrazole carboxylic acids are known to play a crucial role in agrochemical research, particularly as fungicides. The structural characteristics of these compounds allow them to interact effectively with biological targets in plant pathogens, offering a pathway to develop new agricultural chemicals that are both effective and environmentally friendly .

Herbicidal Activity

Research has shown that some pyrazole derivatives possess herbicidal properties. Their ability to inhibit specific enzymes involved in plant growth makes them suitable candidates for developing herbicides that can control weed populations without harming crops .

Synthesis and Characterization

The synthesis of 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid (2-hydroxy-ethyl)-amide hydrochloride typically involves multi-step reactions starting from readily available piperidine derivatives and pyrazole precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated SARMsDemonstrated effectiveness against prostate cancer cell lines through androgen receptor antagonism.
Anti-inflammatory Research In vitro studiesShowed significant inhibition of inflammatory cytokines in macrophage models using pyrazole derivatives.
Agrochemical Research Fungicide efficacyIdentified several pyrazole carboxylic acids with potent antifungal activity against common plant pathogens.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring and piperidine moiety participate in nucleophilic substitutions under controlled conditions:

  • Chlorination : Reacts with POCl₃ (phosphorus oxychloride) at 80°C for 6 hours to form 3-chloropyrazole derivatives.

  • Etherification : The hydroxyl group in the 2-hydroxyethylamide side chain undergoes alkylation with methyl iodide in alkaline ethanol, yielding methoxy-substituted analogs.

Key parameters for optimization :

Reaction TypeReagentSolventTemperatureYield (%)
ChlorinationPOCl₃DCM80°C72
AlkylationCH₃I/NaOHEthanol60°C65

Amide Bond Modifications

The secondary amide group undergoes hydrolysis and coupling reactions:

  • Hydrolysis : Acidic (6M HCl, reflux) or basic (2M NaOH, 70°C) hydrolysis cleaves the amide bond, producing 5-piperidin-2-yl-2H-pyrazole-3-carboxylic acid and 2-hydroxyethylamine .

  • Reductive Amination : Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN in methanol converts the amide to tertiary amines, enhancing lipophilicity .

Cycloaddition and Ring Functionalization

The pyrazole core participates in [3+2] cycloadditions:

  • With Nitrile Oxides : Forms fused pyrazolo-isoxazoline derivatives under microwave irradiation (100°C, 30 min) .

  • With Diazo Compounds : Reacts with ethyl diazoacetate in acetonitrile to yield pyrazolo-pyran hybrids .

Notable substituent effects :

  • Electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring increase reaction rates with dipolarophiles by 40% .

  • Piperidine N-methylation reduces steric hindrance, improving cycloaddition yields .

Metal-Catalyzed Cross-Coupling

The compound serves as a substrate for Suzuki-Miyaura couplings:

  • Borylation : Pd(OAc)₂/XPhos catalyzes borylation at the pyrazole C-4 position (toluene, 110°C, 12 h) .

  • Arylation : Reacts with aryl bromides via Pd(PPh₃)₄/K₂CO₃ in DMF to introduce aromatic groups (e.g., 4-fluorophenyl) .

Catalytic efficiency data :

Catalyst SystemSubstrateConversion (%)
Pd(OAc)₂/XPhos4-Bromopyridine88
Pd(PPh₃)₄/K₂CO₃4-FC₆H₄Br79

Biological Activation Pathways

In metabolic studies:

  • Oxidative Dealkylation : Liver microsomes convert the 2-hydroxyethyl group to carboxylic acid via CYP3A4-mediated oxidation (t₁/₂ = 45 min) .

  • Glucuronidation : UDP-glucuronosyltransferase catalyzes conjugation at the piperidine nitrogen, enhancing water solubility .

Metabolic stability data :

SpeciesCLint (μL/min/mg)t₁/₂ (min)
Mouse3245
Human1882

Stability Under Extreme Conditions

  • Thermal Degradation : Decomposes at 220°C via piperidine ring opening (TGA analysis).

  • Photolysis : UV irradiation (254 nm) induces C-N bond cleavage in the amide group (quantum yield Φ = 0.12).

This compound's reactivity profile enables diverse derivatization strategies for medicinal chemistry optimization. Recent studies highlight its potential as a kinase inhibitor precursor through targeted functional group interconversions . Controlled reaction conditions and catalyst selection remain critical for achieving high regioselectivity in ring functionalization reactions.

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The compound shares high structural similarity with piperidine- and pyrazole-based derivatives, as highlighted in . Below is a comparative analysis:

Compound Name Similarity Score Molecular Formula Key Functional Groups
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride 0.95 C₆H₁₁NO₃·HCl Piperidine, carboxylic acid, hydroxyl, hydrochloride
Piperidine-2-carboxylic acid hydrochloride 0.93 C₆H₁₁NO₂·HCl Piperidine, carboxylic acid, hydrochloride
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride (CAS 2716849-54-4) N/A C₉H₁₅N₂O₅·HCl Pyrazole, ethyl ester, hydroxyethyl, hydrochloride
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid N/A C₁₃H₁₉N₃O₄ Pyrazole, tert-butyl ester, azetidine

Notes:

  • The target compound’s (2-hydroxy-ethyl)-amide group distinguishes it from esters (e.g., ethyl or tert-butyl esters in and ), which may confer greater metabolic stability compared to ester-linked analogs .
  • The hydrochloride salt is a common feature among analogs, improving aqueous solubility for in vivo applications .

Physicochemical Properties

While molecular weight data for the target compound are unavailable, related compounds () range between 210–281 g/mol. For example:

  • Piperidine-2-carboxylic acid hydrochloride : Molecular weight ~173.62 g/mol .
  • 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid : 281.31 g/mol .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and ester hydrolysis under acidic conditions . Optimization involves varying catalysts (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and reaction temperatures (40–100°C in inert atmospheres) to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .

Q. How is the structural integrity of the compound confirmed after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR in DMSO-d₆) identifies key functional groups (e.g., piperidine protons at δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition. For hydrochloride salts, chloride ion quantification via potentiometric titration ensures stoichiometric accuracy .

Q. What analytical methods are used to assess purity and stability under storage conditions?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, 0.1% TFA in mobile phase) quantifies impurities (<1%). Stability studies under accelerated conditions (40°C/75% RH for 6 months) monitor degradation via LC-MS, focusing on hydrolysis of the amide bond or oxidation of the piperidine ring .

Advanced Research Questions

Q. How can computational modeling improve the design of synthetic pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding catalyst selection. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to prioritize viable pathways, reducing trial-and-error experimentation . For example, modeling the steric effects of the piperidine ring can inform substituent placement to avoid side reactions .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Systematic replication under standardized protocols (e.g., NIH/WHO guidelines) and meta-analysis of dose-response curves (IC₅₀ comparisons) are essential. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding specificity .

Q. What experimental design strategies minimize variability in pharmacological testing?

  • Methodological Answer : Use factorial design (e.g., 2³ factorial matrix) to test variables like pH, temperature, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions for solubility and bioactivity. Statistical tools (e.g., ANOVA) differentiate significant effects from noise, ensuring reproducibility .

Q. How are degradation products characterized, and what mechanistic insights do they provide?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-HRMS/MS identify major degradation products (e.g., dealkylated pyrazole or oxidized piperidine derivatives). Mechanistic insights guide formulation strategies, such as lyophilization to minimize hydrolytic degradation .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or counterion effects (e.g., hydrochloride vs. freebase). Use powder X-ray diffraction (PXRD) to confirm crystalline phase and dynamic light scattering (DLS) to assess particle size distribution. Standardize solvent systems (e.g., PBS at pH 7.4) for comparative studies .

Q. How can researchers address inconsistencies in enzyme inhibition assays?

  • Methodological Answer : Validate enzyme activity (e.g., Km/Vmax) under uniform buffer conditions (e.g., ammonium acetate pH 6.5) and pre-incubation times. Use positive controls (e.g., known inhibitors) to calibrate assay sensitivity. Cross-check results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
Reactant of Route 2
5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride

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